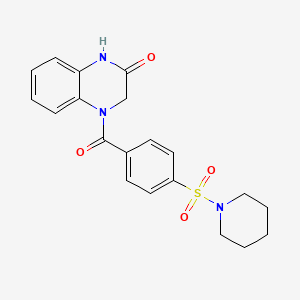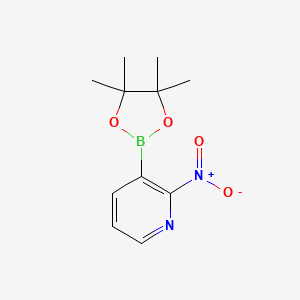
(2-Nitropyridin-3-yl)boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Nitropyridin-3-yl)boronic acid pinacol ester” is a type of boronic acid pinacol ester . It is an organoboron compound, which is a class of compounds that contain carbon-boron bonds . These compounds are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of boronic acid pinacol esters like “this compound” often involves the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds . The reaction conditions are mild and tolerant of various functional groups . Protodeboronation, a process that removes the boron group from the boronic ester, is also a key transformation in the synthesis of these compounds .
Molecular Structure Analysis
The molecular structure of “this compound” includes a nitropyridinyl group and a boronic acid pinacol ester group . The empirical formula of this compound is C11H15BN2O4 .
Chemical Reactions Analysis
Boronic acid pinacol esters like “this compound” can undergo various chemical reactions. One of the most common reactions is the Suzuki–Miyaura coupling reaction, which is used to form carbon-carbon bonds . Another reaction is protodeboronation, which removes the boron group from the boronic ester .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 250.06 and a melting point of 155-159 °C .
Scientific Research Applications
Synthesis and Utility in Coupling Reactions
Boronic acid pinacol esters are pivotal intermediates in the Suzuki-Miyaura coupling reaction, a widely employed method to connect organic building blocks. These esters facilitate the formation of biaryls and heterobiaryls, essential structures in pharmaceuticals, agrochemicals, and organic materials. For instance, the synthesis of (2-aminopyrimidin-5-yl) boronic acid showcases an efficient synthesis route involving metal–halogen exchange followed by trapping with B(Oi-Pr)3, demonstrating the utility of boronic acid pinacol esters in complex molecule synthesis (Patel et al., 2016). Additionally, the rapid synthesis of 3-amino-imidazopyridines using a microwave-assisted approach emphasizes the versatility of 2-aminopyridine-5-boronic acid pinacol ester as a building block, highlighting its stability and reactivity in metal-catalyzed coupling reactions (Dimauro & Kennedy, 2007).
Analytical Challenges and Solutions
The analysis of these highly reactive esters poses significant challenges due to their susceptibility to hydrolysis, complicating purity assessment and quality control in synthetic schemes. Innovative analytical strategies, such as employing non-aqueous and aprotic diluents along with highly basic mobile phases in reversed-phase liquid chromatography, have been developed to stabilize these compounds for accurate analysis, ensuring the integrity of the synthesized products (Zhong et al., 2012).
Environmental and Green Chemistry Applications
Boronic acid pinacol esters are also significant in green chemistry, where methods for their synthesis and application are developed to minimize environmental impact. For instance, a metal- and additive-free photoinduced borylation of haloarenes directly to boronic acids and esters offers a simpler, less toxic, and environmentally benign alternative to traditional methods that require metal catalysts and additional purification procedures (Mfuh et al., 2017).
Mechanism of Action
The Suzuki–Miyaura coupling reaction, which is often used in the synthesis of boronic acid pinacol esters, involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new palladium-carbon bond with an electrophilic organic group . In the transmetalation step, a nucleophilic organic group is transferred from boron to palladium .
Future Directions
The future directions of research on boronic acid pinacol esters like “(2-Nitropyridin-3-yl)boronic acid pinacol ester” could involve the development of new synthesis methods and reactions . For example, the development of catalytic protodeboronation of alkyl boronic esters using a radical approach has been reported . This method allows for the formal anti-Markovnikov hydromethylation of alkenes, a valuable but previously unknown transformation .
Properties
IUPAC Name |
2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-6-5-7-13-9(8)14(15)16/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUDYNVKBCWBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 4-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]piperidine-1-carboxylate](/img/structure/B2772255.png)
![9-((4-(2-(4-chlorophenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2772256.png)
![2-(4-methoxyphenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2772258.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2772259.png)
![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-isopropyl-2-furamide](/img/structure/B2772262.png)
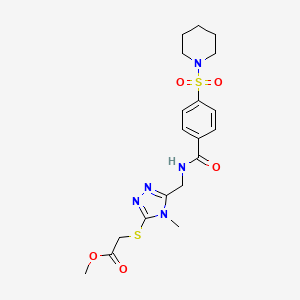
![N-(oxolan-2-ylmethyl)-4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]benzamide](/img/structure/B2772265.png)
![2-(Benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2772266.png)
![1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2772268.png)
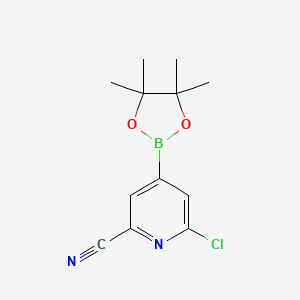
![1-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B2772272.png)
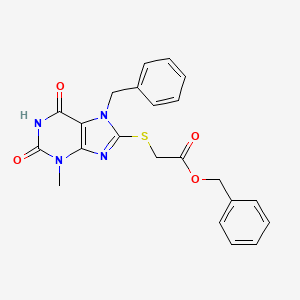
![Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2772274.png)
